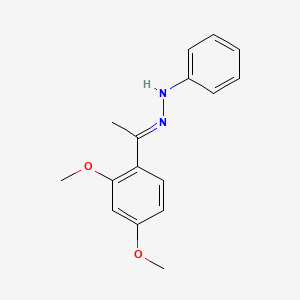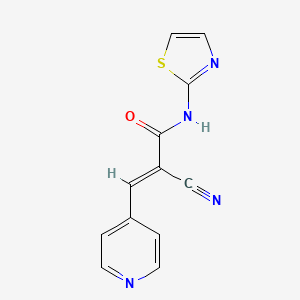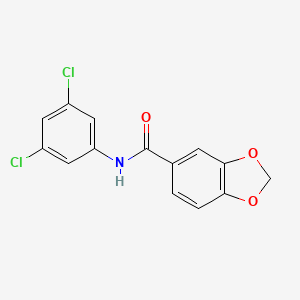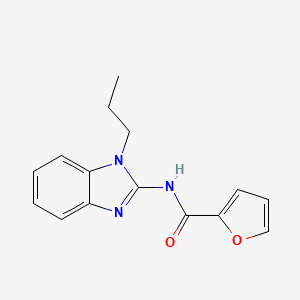![molecular formula C16H22N2O5 B5718469 ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate, also known as MPAC, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. MPAC has been found to have several biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.
作用机制
The mechanism of action of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate may also have an effect on the expression of certain genes involved in neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have anticonvulsant effects, reducing the severity and duration of seizures in animal models. Additionally, ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have low toxicity levels, making it safe for use in animal models. However, one limitation of using ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret results.
未来方向
There are several future directions for the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in scientific research. One potential direction is the development of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another potential direction is the investigation of the molecular mechanisms underlying the pharmacological activities of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. This could lead to the development of more effective drugs for the treatment of neurological disorders. Additionally, the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate can be achieved using several methods. One common method involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. Another method involves the reaction of 2-methoxyphenol with ethyl 4-chloroacetoacetate to form ethyl 4-(2-methoxyphenoxy)acetoacetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate.
科学研究应用
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been used in several scientific research studies, particularly in the field of pharmacology. This compound has been found to have several pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have potential in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
属性
IUPAC Name |
ethyl 4-[2-(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-23-14-7-5-4-6-13(14)21-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRQJZWPKATPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)


![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)